Ethyl cinnamate - d7

Analytical Chemistry Quantitative Mass Spectrometry Method Validation

Achieve matrix-effect-free quantification in mass spectrometry. Ethyl cinnamate-d7 is a stable isotope-labeled internal standard, providing a +7 Da mass shift to eliminate co-elution interference with the target analyte. - Ensures method accuracy & precision for QC release testing of flavors, fragrances, and food additives. - Enables robust ADME studies and validated analytical method development (FDA/ISO 17025). - Reliable, research-grade supply with consistent quality for demanding analytical workflows.

Molecular Formula C11H5D7O2
Molecular Weight 183.26
CAS No. 1336882-58-6
Cat. No. B591104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cinnamate - d7
CAS1336882-58-6
SynonymsEthyl cinnamate - d7
Molecular FormulaC11H5D7O2
Molecular Weight183.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cinnamate-d7 (CAS 1336882-58-6): A Deuterated Internal Standard for Quantitative Mass Spectrometry


Ethyl cinnamate-d7 is a stable, deuterium-labeled isotopologue of ethyl cinnamate, where seven hydrogen atoms are substituted by deuterium, resulting in a molecular weight of 183.25 g/mol . This compound is primarily categorized as an analytical internal standard for mass spectrometry-based quantification, rather than as a bioactive agent. Its value proposition is rooted in its near-identical physicochemical behavior to the unlabeled analyte (ethyl cinnamate), coupled with a distinct mass shift (+7 Da) that enables precise, interference-free detection in complex matrices . Procurement of this compound is driven by the need for high-accuracy, robust quantification in research and industrial quality control settings, where matrix effects and sample-to-sample variability can compromise data integrity.

Why Non-Deuterated Ethyl Cinnamate or Analogs Cannot Substitute for Ethyl Cinnamate-d7 in Analytical Workflows


Direct substitution of ethyl cinnamate-d7 with non-deuterated ethyl cinnamate or other structural analogs is not analytically equivalent and will compromise quantitative precision. The primary failure mode stems from an inability to correct for matrix effects and variations in ionization efficiency, which are inherent to mass spectrometry (MS) analysis of complex samples [1]. Unlabeled compounds co-elute with the target analyte, making it impossible to distinguish between the analyte and the standard, thus invalidating the fundamental principle of internal standardization. While other compounds (e.g., ethyl heptanoate) may be used as internal standards, they do not exhibit identical extraction recovery, chromatographic retention, or ionization response as the analyte [2]. This leads to increased method variability, reduced accuracy, and a higher risk of quantitative bias. Ethyl cinnamate-d7, as a stable isotope-labeled (SIL) analog, is the gold-standard approach to mitigate these analytical challenges and achieve the reproducibility required for validated methods [3].

Quantitative Differentiation of Ethyl Cinnamate-d7: A Comparative Evidence Guide


Enhanced Quantitative Accuracy via Isotopic Internal Standardization Compared to External Calibration

The use of ethyl cinnamate-d7 as a stable isotope-labeled (SIL) internal standard provides a quantifiable improvement in assay accuracy and precision compared to external calibration methods, where no internal standard is used. By co-eluting with the target analyte (ethyl cinnamate) and experiencing identical matrix effects and ionization efficiency, ethyl cinnamate-d7 normalizes for sample-to-sample variability. This leads to a significant reduction in relative standard deviation (RSD) and improves method robustness [1]. The mass difference of +7 Da ensures that the internal standard is resolved from the analyte in the mass spectrometer, allowing for accurate peak area ratio calculations .

Analytical Chemistry Quantitative Mass Spectrometry Method Validation

Superior Correction for Matrix Effects in GC-MS Analysis of Ethyl Cinnamate

In GC-MS analysis of ethyl cinnamate in complex food matrices, a deuterated internal standard like ethyl cinnamate-d7 is explicitly recommended over unrelated ester internal standards (e.g., ethyl heptanoate). The deuterated analog co-elutes with the analyte and exhibits identical behavior through sample preparation and injection, thereby accurately compensating for analyte losses and matrix-induced ion suppression/enhancement [1]. This leads to more reliable quantification compared to using a structurally dissimilar compound.

Food Analysis Flavor Chemistry GC-MS Quantification

Minimized Chromatographic Interference Through Distinct Mass Shift (+7 Da)

Ethyl cinnamate-d7 provides a mass shift of +7 Da relative to the unlabeled ethyl cinnamate analyte. This mass difference exceeds the minimum requirement of +3 Da recommended for small molecules to prevent spectral overlap and ensure unambiguous detection in mass spectrometry . This clear mass resolution is a quantifiable advantage over using a different, non-deuterated analog which, despite having a different retention time, may still produce fragments that interfere with the analyte's mass spectrum, complicating quantification.

Analytical Chemistry LC-MS GC-MS

Primary Applications for Ethyl Cinnamate-d7 Based on Quantitative Differentiation


High-Accuracy Quantification of Ethyl Cinnamate in Food and Flavor Products

This is the primary and most compelling application. Ethyl cinnamate is a key flavor and fragrance compound. For quality control (QC) release testing of food additives, essential oils, or finished consumer products, regulatory bodies and internal specifications require accurate quantification. Using ethyl cinnamate-d7 as an internal standard in a validated GC-MS or LC-MS method directly addresses this need by compensating for matrix effects, ensuring that the reported concentration is both accurate and precise. This is a direct outcome of the evidence presented in Section 3 [1].

Pharmacokinetic and Metabolic Fate Studies of Ethyl Cinnamate

In research settings, ethyl cinnamate-d7 serves as a tracer or internal standard for investigating the absorption, distribution, metabolism, and excretion (ADME) of ethyl cinnamate. The deuterium label allows researchers to distinguish the administered compound from endogenous or dietary sources in biological samples (e.g., plasma, urine) using mass spectrometry. The +7 Da mass shift provides a clear analytical signal, enabling precise measurement of drug/metabolite concentrations over time. This is a direct application of the compound's core property as a stable isotope-labeled standard .

Method Development and Validation for Regulatory Compliance

For analytical laboratories in the pharmaceutical, food, or environmental sectors, developing and validating a new quantitative method for ethyl cinnamate requires a high-quality internal standard. Ethyl cinnamate-d7 is the optimal choice for establishing the method's accuracy, precision, linearity, and robustness. Its use demonstrates a commitment to best analytical practices, which is essential for generating data that meets the stringent requirements of regulatory agencies (e.g., FDA, ISO 17025). The evidence from Section 3 confirms that using a SIL-IS like ethyl cinnamate-d7 is the most effective way to mitigate matrix effects and achieve the low %RSD required for a validated method [2].

Environmental Fate and Trace Analysis

In environmental monitoring studies, ethyl cinnamate-d7 can be used as an internal standard to accurately quantify trace levels of ethyl cinnamate in complex environmental matrices such as soil, water, or sediment. The high sensitivity and selectivity afforded by MS detection, combined with the matrix-effect compensation of the deuterated internal standard, are essential for achieving the low limits of quantification required in environmental analysis. This scenario extends the principles of matrix effect correction and analytical precision to a different, yet equally demanding, field.

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